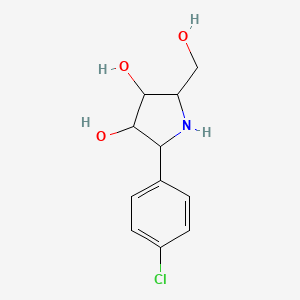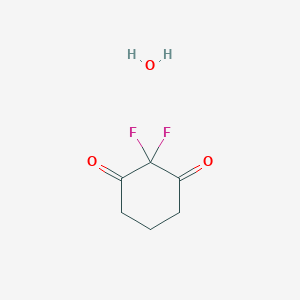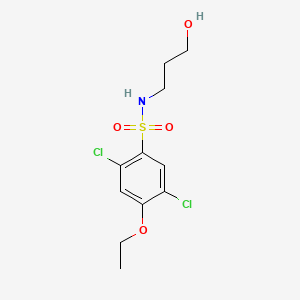
C.I. Basic red 35
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C.I. Basic Red 35 is a synthetic dye belonging to the class of basic dyes, also known as cationic dyes. These dyes are characterized by their ability to form ionic bonds with negatively charged substrates, such as acrylic fibers. This compound is known for its brilliant red hue and is commonly used in the textile industry for dyeing acrylic fibers, wool, and silk.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Basic Red 35 typically involves the condensation of aromatic amines with aldehydes or ketones, followed by a series of chemical reactions to introduce the desired chromophore. The reaction conditions often include acidic or basic catalysts, elevated temperatures, and controlled pH levels to ensure the formation of the desired dye structure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the raw materials are mixed and subjected to the necessary reaction conditions. The process is carefully monitored to maintain the quality and consistency of the dye. After the synthesis, the dye is purified through filtration, crystallization, and drying processes to obtain the final product in powder or liquid form.
化学反应分析
Types of Reactions
C.I. Basic Red 35 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The dye can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or zinc dust in acidic conditions are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines or other simpler aromatic compounds.
科学研究应用
C.I. Basic Red 35 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing cellular structures and components.
Medicine: Investigated for potential therapeutic applications, such as targeting specific cellular pathways.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of inks and coatings.
作用机制
The mechanism of action of C.I. Basic Red 35 involves its ability to form ionic bonds with negatively charged substrates. The dye molecules interact with the substrate through electrostatic attractions, leading to the formation of stable complexes. This interaction is facilitated by the presence of cationic groups in the dye structure, which enhance its affinity for negatively charged surfaces.
相似化合物的比较
Similar Compounds
- C.I. Basic Red 1
- C.I. Basic Red 18
- C.I. Basic Red 46
Comparison
C.I. Basic Red 35 is unique in its specific hue and intensity compared to other basic red dyes. While C.I. Basic Red 1 and C.I. Basic Red 18 also produce red shades, they differ in their chemical structures and application properties. C.I. Basic Red 46, on the other hand, is known for its use in different industrial applications and may have different fastness properties compared to this compound.
属性
CAS 编号 |
12221-59-9 |
|---|---|
分子式 |
C9H6O4 |
分子量 |
0 |
同义词 |
C.I. Basic red 35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,3,6-Trimethylhexahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B1171796.png)

